1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine
Description
Properties
IUPAC Name |
1-(6-chloropyridin-2-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2F3N4/c16-11-8-10(15(18,19)20)9-21-14(11)24-6-4-23(5-7-24)13-3-1-2-12(17)22-13/h1-3,8-9H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKPCLXESWBLEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.
- Chemical Name : this compound
- Molecular Formula : C15H13Cl2F3N4
- Molecular Weight : 377.19 g/mol
- CAS Number : 338979-26-3
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of antibacterial, antifungal, and neuroprotective effects. The following sections detail these activities.
Antibacterial Activity
Research has shown that derivatives of this compound can exhibit significant antibacterial properties. For instance, studies have indicated that related piperazine derivatives demonstrate moderate antibacterial activity against strains such as Neisseria meningitidis and Haemophilus influenzae . The presence of electron-withdrawing groups like trifluoromethyl enhances this activity.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | N. meningitidis | 64 |
| Compound B | H. influenzae | 32 |
| Compound C | E. coli | 16 |
Antifungal Activity
The compound has also shown potential antifungal activity. In vitro studies suggest that certain piperazine derivatives can inhibit fungal growth effectively, indicating their potential as antifungal agents .
Neuroprotective Effects
The neuroprotective properties of similar piperazine compounds have been explored in the context of neurodegenerative diseases. For example, compounds with similar structures have been found to inhibit calpain I, which is implicated in neurodegeneration . These findings suggest that the compound may offer protective benefits against conditions like Alzheimer’s and Parkinson’s diseases.
Case Studies and Research Findings
-
Study on Antichlamydial Activity :
A study focused on the synthesis of new compounds based on this piperazine scaffold demonstrated selective activity against Chlamydia species. The introduction of trifluoromethyl groups significantly enhanced the antichlamydial activity, suggesting that structural modifications can lead to improved efficacy . -
Neuroprotective Study :
Research involving human dopaminergic SH-SY5Y neuroblastoma cells indicated that certain derivatives could protect against toxicity induced by MPP+, a neurotoxin associated with Parkinson's disease . This highlights the potential therapeutic applications of these compounds in treating neurodegenerative disorders.
Scientific Research Applications
Biological Activities
1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine has been studied for its potential as a therapeutic agent in various conditions, particularly in the field of neurology and psychiatry.
Antiseizure Activity
Recent studies have highlighted the compound's efficacy in seizure models. For instance, a focused series of piperazine derivatives, including this compound, demonstrated significant activity against generalized tonic-clonic seizures in animal models. The efficacy was assessed using the maximal electroshock (MES) test and the 6 Hz test, which are standard methods for evaluating antiseizure medications. The results indicated that certain derivatives offered protection rates comparable to established antiseizure medications like valproic acid .
P2X4 Receptor Antagonism
Research has also identified this compound as a potential antagonist of P2X4 receptors, which are implicated in pain signaling and inflammatory processes. The design and synthesis of piperazine-based antagonists have shown promise in modulating these pathways, suggesting that the compound could be explored further for pain management therapies .
Study on Antiseizure Efficacy
In a study published in a peer-reviewed journal, various piperazine derivatives were tested for their antiseizure properties. The specific compound was included in a series of tests where it showed partial efficacy at doses of 100 mg/kg in mice. This study established a protective index for the compound, indicating its potential utility as an antiseizure agent alongside traditional treatments .
P2X4 Receptor Modulation Research
Another significant study focused on the modulation of P2X4 receptors using piperazine derivatives. The findings suggested that compounds with similar structures to this compound could effectively inhibit receptor activity, leading to decreased pain responses in preclinical models .
Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The compound’s uniqueness lies in its dual pyridinyl substitution. Comparisons with structurally related piperazine derivatives reveal key differences in substituent positioning and electronic properties:
Physicochemical Properties
- Stability : Chlorine atoms at meta positions (e.g., 3-chloro-5-CF₃-pyridinyl) enhance resistance to metabolic oxidation compared to para-substituted analogs .
Q & A
Basic: What are the standard synthetic routes for preparing 1-(6-chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine?
The compound is typically synthesized via nucleophilic substitution or acid-amine coupling. A common approach involves reacting substituted pyridine derivatives with piperazine under reflux conditions. For example, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine (a precursor) can be synthesized by replacing a chlorine atom on the pyridine ring with piperazine in the presence of a polar solvent (e.g., DMF) and a base like triethylamine . Yield optimization may require controlled stoichiometry and purification via column chromatography.
Advanced: How can reaction conditions be optimized to address low yields in nitration or halogenation steps during synthesis?
Low yields in nitration (e.g., 17–21% in ) often arise from competing side reactions. Optimization strategies include:
- Temperature control : Lower temperatures reduce decomposition.
- Catalyst selection : Use Lewis acids (e.g., HNO₃/H₂SO₄) for regioselective nitration.
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reactivity.
For halogenation, POCl₃ or PCl₃ under anhydrous conditions improves efficiency, as seen in the synthesis of 2-chloro-3-nitropyridine (93% yield) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR (¹H/¹³C) : To confirm the piperazine ring connectivity and substituent positions.
- Mass spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₁ClF₃N₃; 265.66 g/mol) .
- IR spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹).
Advanced: How can structural ambiguities in substituted piperazine derivatives be resolved?
Advanced techniques include:
- X-ray crystallography : For absolute configuration determination.
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions.
- Computational modeling : DFT calculations predict electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing nature) .
Basic: What in vitro assays are suitable for evaluating its biological activity?
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., MDA-MB-231) .
- Enzyme inhibition : Fluorescence-based assays for targets like AChE or MMPs .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining .
Advanced: How do substituents (e.g., Cl, CF₃) influence its structure-activity relationships (SAR)?
- Electron-withdrawing groups (CF₃) : Enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes .
- Chlorine atoms : Improve selectivity by reducing off-target interactions. shows piperazine rings outperform ethylenediamine in AChE inhibition (IC₅₀ = 0.90 μM vs. 8.52 μM) due to conformational rigidity .
Advanced: How should researchers address contradictions in reported biological activities?
- Assay standardization : Ensure consistent cell lines, incubation times, and controls.
- Metabolic stability testing : Differences in hepatic metabolism (e.g., CYP450 interactions) may explain variability .
- Molecular docking : Compare binding modes across studies to identify critical residues (e.g., MMP-2’s S1’ pocket) .
Basic: What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and P95 respirator to avoid inhalation .
- Ventilation : Use fume hoods during synthesis.
- Storage : Keep in sealed containers at 2–8°C to prevent degradation .
Advanced: How can its stability under physiological conditions be assessed?
- pH stability studies : Incubate in buffers (pH 1–9) and analyze via HPLC .
- Plasma protein binding : Ultracentrifugation or equilibrium dialysis to measure unbound fraction.
- Light sensitivity : Monitor decomposition under UV/visible light using spectrophotometry .
Advanced: What strategies enhance its therapeutic potential as a selective inhibitor?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
